molecular formula C10H13ClFNO2 B1384032 2-Amino-1-[4-(2-fluoroethoxy)phenyl]ethan-1-one hydrochloride CAS No. 2059988-76-8

2-Amino-1-[4-(2-fluoroethoxy)phenyl]ethan-1-one hydrochloride

Cat. No.: B1384032
CAS No.: 2059988-76-8
M. Wt: 233.67 g/mol
InChI Key: LJEBYUJAZPUZRH-UHFFFAOYSA-N
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Description

2-Amino-1-[4-(2-fluoroethoxy)phenyl]ethan-1-one hydrochloride is a chemical compound with the molecular formula C10H12FNO2·HCl and a molecular weight of 233.67 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, typically involving the reaction of 4-(2-fluoroethoxy)phenylacetic acid with ammonia under specific conditions. The reaction conditions may include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as thionyl chloride, to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of 2-Amino-1-[4-(2-fluoroethoxy)phenyl]ethan-1-one hydrochloride may involve large-scale reactions using reactors designed to handle high volumes of reactants and products. The process may also include purification steps, such as recrystallization, to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be used under acidic conditions.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed in anhydrous solvents.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of ethers or esters.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to investigate cellular processes and molecular interactions.

Medicine: The compound has potential therapeutic applications, including its use as an intermediate in the synthesis of drugs targeting various diseases.

Industry: It is utilized in the manufacturing of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Amino-1-[4-(2-fluoroethoxy)phenyl]ethan-1-one hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

  • 2-Amino-5-(2-fluoroethoxy)phenol

  • 2-(Difluoromethoxy)aniline

Uniqueness: 2-Amino-1-[4-(2-fluoroethoxy)phenyl]ethan-1-one hydrochloride is unique in its structure and functional groups, which contribute to its distinct chemical properties and applications compared to similar compounds.

Would you like more information on any specific aspect of this compound?

Properties

IUPAC Name

2-amino-1-[4-(2-fluoroethoxy)phenyl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2.ClH/c11-5-6-14-9-3-1-8(2-4-9)10(13)7-12;/h1-4H,5-7,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJEBYUJAZPUZRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CN)OCCF.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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